molecular formula C7H5BrClN3 B1292462 3-Bromo-6-chloro-1H-indazol-4-amine CAS No. 885519-95-9

3-Bromo-6-chloro-1H-indazol-4-amine

Cat. No.: B1292462
CAS No.: 885519-95-9
M. Wt: 246.49 g/mol
InChI Key: FHPLPWGRNWDWEU-UHFFFAOYSA-N
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Description

3-Bromo-6-chloro-1H-indazol-4-amine is a heterocyclic compound that belongs to the indazole family Indazoles are bicyclic structures consisting of a pyrazole ring fused to a benzene ring

Biochemical Analysis

Biochemical Properties

3-Bromo-6-chloro-1H-indazol-4-amine plays a crucial role in biochemical reactions, particularly in the inhibition of specific enzymes and proteins. This compound has been shown to interact with tyrosine kinase receptors, which are critical for cell signaling and growth regulation . By binding to these receptors, this compound can inhibit their activity, leading to the suppression of tumor growth. Additionally, this compound has been found to interact with glycogen synthase kinase 3β, an enzyme involved in various cellular processes, including glycogen metabolism and cell differentiation . The nature of these interactions is primarily inhibitory, as this compound binds to the active sites of these enzymes, preventing their normal function.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, in cancer cells, this compound can induce apoptosis by activating the p53/MDM2 pathway, leading to cell death . Additionally, this compound can alter gene expression by inhibiting transcription factors that are essential for cell proliferation. In terms of cellular metabolism, this compound has been shown to disrupt the normal metabolic flux, leading to reduced energy production and cell viability.

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound exerts its effects primarily through binding interactions with biomolecules. For example, this compound binds to the ATP-binding sites of tyrosine kinase receptors, thereby inhibiting their phosphorylation activity . This inhibition prevents the downstream signaling required for cell growth and division. Furthermore, this compound can inhibit enzyme activity by binding to the catalytic sites of glycogen synthase kinase 3β, leading to reduced enzyme function . These binding interactions result in changes in gene expression, as the inhibition of key signaling pathways can alter the transcription of genes involved in cell proliferation and survival.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. This compound exhibits good stability under standard laboratory conditions, with minimal degradation over extended periods . Long-term exposure to this compound can lead to cumulative effects on cellular function. For instance, prolonged treatment with this compound has been shown to cause sustained inhibition of cell growth and increased apoptosis in cancer cell lines . These long-term effects are likely due to the persistent inhibition of critical signaling pathways and enzymes.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound has been found to effectively inhibit tumor growth without causing significant toxicity . At higher doses, this compound can induce adverse effects, including hepatotoxicity and nephrotoxicity . These toxic effects are likely due to the compound’s ability to inhibit essential enzymes and disrupt normal cellular function. Threshold effects have also been observed, where a minimum effective dose is required to achieve significant therapeutic outcomes.

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily through its interactions with enzymes and cofactors. This compound has been shown to inhibit glycogen synthase kinase 3β, which plays a critical role in glycogen metabolism . Additionally, this compound can affect metabolic flux by altering the activity of enzymes involved in energy production and cellular respiration . These interactions can lead to changes in metabolite levels, resulting in altered cellular metabolism and reduced cell viability.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are facilitated by specific transporters and binding proteins. This compound has been found to interact with ATP-binding cassette transporters, which are responsible for its uptake and efflux in cells . Additionally, this compound can bind to serum albumin, facilitating its distribution in the bloodstream and tissues . These interactions influence the localization and accumulation of the compound, affecting its therapeutic efficacy and toxicity.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. This compound has been observed to localize primarily in the cytoplasm, where it interacts with various enzymes and signaling proteins . Additionally, this compound can be targeted to specific cellular compartments through post-translational modifications and targeting signals . These modifications direct the compound to organelles such as the mitochondria and endoplasmic reticulum, where it can exert its effects on cellular metabolism and signaling.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-6-chloro-1H-indazol-4-amine typically involves the following steps:

Industrial Production Methods

The industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves:

Chemical Reactions Analysis

Types of Reactions

3-Bromo-6-chloro-1H-indazol-4-amine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its electronic properties and reactivity.

Common Reagents and Conditions

    Substitution: Common reagents include nucleophiles such as amines or thiols, often under basic conditions.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed.

Major Products

Scientific Research Applications

3-Bromo-6-chloro-1H-indazol-4-amine has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

    7-Bromo-4-chloro-1H-indazol-3-amine: Another indazole derivative with similar structural features but different substitution patterns.

    3-Aminoindazole: Lacks the bromine and chlorine substituents but shares the indazole core structure.

Uniqueness

3-Bromo-6-chloro-1H-indazol-4-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This makes it a valuable compound for developing targeted pharmaceuticals and studying specific biological pathways .

Properties

IUPAC Name

3-bromo-6-chloro-2H-indazol-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrClN3/c8-7-6-4(10)1-3(9)2-5(6)11-12-7/h1-2H,10H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHPLPWGRNWDWEU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C2=C(NN=C21)Br)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20646323
Record name 3-Bromo-6-chloro-2H-indazol-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20646323
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.49 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

885519-95-9
Record name 3-Bromo-6-chloro-2H-indazol-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20646323
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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